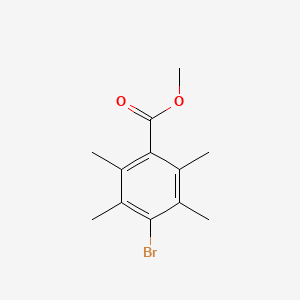

Methyl 4-bromo-2,3,5,6-tetramethylbenzoate

Descripción

El 4-bromo-2,3,5,6-tetrametilbenzoato de metilo es un compuesto orgánico con la fórmula molecular C12H15BrO2. Se caracteriza por un átomo de bromo unido a un anillo de benceno que está sustituido con cuatro grupos metilo y un grupo funcional éster.

Propiedades

Fórmula molecular |

C12H15BrO2 |

|---|---|

Peso molecular |

271.15 g/mol |

Nombre IUPAC |

methyl 4-bromo-2,3,5,6-tetramethylbenzoate |

InChI |

InChI=1S/C12H15BrO2/c1-6-8(3)11(13)9(4)7(2)10(6)12(14)15-5/h1-5H3 |

Clave InChI |

POKHEAQHZYVHRG-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C(C(=C1C(=O)OC)C)C)Br)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-bromo-2,3,5,6-tetrametilbenzoato de metilo típicamente implica la bromación del ácido 2,3,5,6-tetrametilbenzoico seguido de esterificación. La bromación se lleva a cabo utilizando bromo en presencia de un catalizador como el bromuro de hierro(III). El ácido 4-bromo-2,3,5,6-tetrametilbenzoico resultante se esterifica luego usando metanol y un catalizador ácido fuerte como el ácido sulfúrico para producir el éster deseado .

Métodos de producción industrial: A escala industrial, la producción de 4-bromo-2,3,5,6-tetrametilbenzoato de metilo sigue rutas sintéticas similares, pero con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y los sistemas automatizados se emplean a menudo para mantener un control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de los reactivos .

Análisis De Reacciones Químicas

Tipos de reacciones: El 4-bromo-2,3,5,6-tetrametilbenzoato de metilo experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo puede ser sustituido por nucleófilos como aminas o tioles en condiciones apropiadas.

Reacciones de oxidación: Los grupos metilo se pueden oxidar para formar ácidos carboxílicos correspondientes utilizando agentes oxidantes fuertes como el permanganato de potasio.

Reacciones de reducción: El grupo éster se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y condiciones comunes:

Sustitución: Nucleófilos (por ejemplo, aminas, tioles), solventes (por ejemplo, etanol, diclorometano) y catalizadores (por ejemplo, paladio sobre carbono).

Oxidación: Permanganato de potasio, ácido sulfúrico y agua.

Reducción: Hidruro de litio y aluminio, solventes etéreos.

Productos principales:

Sustitución: Benzoatos sustituidos correspondientes.

Oxidación: Ácido 4-bromo-2,3,5,6-tetrametilbenzoico.

Reducción: Alcohol 4-bromo-2,3,5,6-tetrametilbencílico.

Aplicaciones Científicas De Investigación

El 4-bromo-2,3,5,6-tetrametilbenzoato de metilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: Investigado por su potencial como ligando en ensayos bioquímicos.

Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a sus propiedades estructurales únicas.

Industria: Utilizado en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del 4-bromo-2,3,5,6-tetrametilbenzoato de metilo implica su interacción con objetivos moleculares específicos. El átomo de bromo y el grupo éster facilitan su unión a enzimas y receptores, potencialmente inhibiendo o modulando su actividad. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y el contexto de uso .

Compuestos similares:

- 4-Bromo-3-metilbenzoato de metilo

- 4-Bromo-2,3,5,6-tetrafluorobenzoato de metilo

- 4-Bromo-3,5-dimetilbenzoato de metilo

Comparación: El 4-bromo-2,3,5,6-tetrametilbenzoato de metilo es único debido a la presencia de cuatro grupos metilo en el anillo de benceno, lo que influye significativamente en su reactividad química y propiedades físicas. En comparación con compuestos similares, exhibe efectos estéricos y electrónicos distintos, lo que lo convierte en un compuesto valioso para aplicaciones sintéticas e investigativas específicas .

Comparación Con Compuestos Similares

- Methyl 4-bromo-3-methylbenzoate

- Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

- Methyl 4-bromo-3,5-dimethylbenzoate

Comparison: Methyl 4-bromo-2,3,5,6-tetramethylbenzoate is unique due to the presence of four methyl groups on the benzene ring, which significantly influences its chemical reactivity and physical properties. Compared to similar compounds, it exhibits distinct steric and electronic effects, making it a valuable compound for specific synthetic and research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.